2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide
Description
This compound features a complex fused heterocyclic core (pyrrolo[3,4-d][1,2,3]triazol) substituted with a 4-bromophenyl group at position 5 and an acetamide moiety bearing a 3-fluorophenyl substituent. The electron-withdrawing bromo and fluoro groups may enhance metabolic stability and binding affinity, while the acetamide linker provides flexibility for target interactions. Crystallographic studies using programs like SHELXL are critical for elucidating its 3D conformation and intermolecular interactions.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN5O3/c19-10-4-6-13(7-5-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-3-1-2-11(20)8-12/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQIXFQIWBPOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole core: This can be achieved through a nucleophilic addition/cyclization process involving carbodiimides and diazo compounds under mild conditions.
Introduction of the bromophenyl group: This step involves the bromination of a suitable precursor, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the fluorophenyl group: This can be done through a substitution reaction, where a fluorophenyl group is introduced using a suitable fluorinating reagent.
Final assembly: The final step involves coupling the triazole core with the bromophenyl and fluorophenyl groups, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparison
*Molecular weights calculated based on molecular formulas.
Key Observations :
- Substituent Effects: The 3-fluorophenyl group in the target compound (meta position) likely reduces steric clashes compared to the 2,3-dimethylphenyl group in , which may hinder binding in crowded active sites.
Table 2: Hypothetical Property Comparison
*Estimated using substituent contribution models (e.g., Hansch analysis).
Discussion :
- The target compound’s higher logP suggests superior membrane permeability but may limit bioavailability in hydrophilic environments.
- The pyrazole derivative exhibits significantly higher solubility due to its less complex core and para-fluorophenyl group, making it more suitable for oral formulations.
- Biological activity correlations remain speculative without experimental data, but triazole-containing analogs are frequently associated with kinase inhibition , while pyrazoles often target cyclooxygenases .
Biological Activity
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H12BrCl2N5O3
- Molecular Weight : 497.13 g/mol
- IUPAC Name : this compound
The compound features a pyrrolo[3,4-d][1,2,3]triazole core structure which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antibacterial and antifungal properties. The following sections summarize key findings.
Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of this compound against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 20 | |
| Enterobacter aerogenes | 22 |
In particular, the compound exhibited significant activity against Pseudomonas aeruginosa , making it a candidate for further development in treating infections caused by this pathogen.
Antifungal Activity
The antifungal properties were also assessed against various fungal strains:
The results indicate that the compound has comparable activity to established antifungal agents like mycostatin.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its effectiveness may stem from the ability to disrupt bacterial cell wall synthesis or interfere with critical metabolic pathways in fungi.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study published in MDPI evaluated a series of pyrrolo[3,4-d][1,2,3]triazole derivatives and found that the compound exhibited superior antibacterial properties compared to traditional antibiotics like amoxicillin .
- Fungal Resistance Study : Another research highlighted the compound's effectiveness against resistant strains of fungi. The study indicated that compounds similar to this one showed reduced resistance profiles when tested against clinical isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
